2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a 3-phenyl-1,2,4-oxadiazole methyl group at position 3 and an N-(3-methoxyphenyl)acetamide side chain. Quinazolinones are associated with kinase inhibition and anticancer activity , while 1,2,4-oxadiazoles enhance metabolic stability and ligand-receptor interactions . The 3-methoxyphenyl group may improve solubility and membrane permeability compared to non-polar aryl substituents .
Properties
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-35-19-11-7-10-18(14-19)27-22(32)15-30-21-13-6-5-12-20(21)25(33)31(26(30)34)16-23-28-24(29-36-23)17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUOBZBFFBVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a. Tetrahydroquinazolinone vs. Benzoxazine Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () replace the tetrahydroquinazolinone with a benzoxazine core. Benzoxazines exhibit anti-inflammatory activity but show lower thermal stability in spectroscopic analyses compared to quinazolinones .
b. Quinazolinone vs. Triazole Derivatives In 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one (), the oxadiazole is replaced with a 1,2,4-triazole. Triazoles demonstrate broader antimicrobial activity but lower metabolic stability due to susceptibility to oxidative degradation . The oxadiazole’s higher electronegativity may strengthen π-π stacking in hydrophobic binding pockets.
Substituent Effects
a. 3-Methoxyphenyl vs. Other Aryl Groups
The N-(3-methoxyphenyl)acetamide group distinguishes the target compound from analogs like N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide () and N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (). Methoxy groups improve solubility (logP reduction by ~0.5 units) and modulate cytochrome P450 interactions, reducing toxicity risks . Fluorophenyl or sulfonyl groups, while enhancing binding affinity, may increase hepatotoxicity .
b. Oxadiazole vs. Thiazole/Triazole Linkers Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide () use thiazole-triazole linkers. Thiazoles exhibit superior antibacterial activity but lower oral bioavailability due to poor intestinal absorption. The oxadiazole’s rigidity may improve selectivity for neurological targets (e.g., GABA receptors) .
Key Research Findings
Bioactivity Superiority: The oxadiazole-quinazolinone hybrid shows 2–3× higher anticancer activity than benzoxazine analogs (MCF-7: IC₅₀ 12.3 μM vs. 28.5 μM) due to enhanced DNA intercalation .
Metabolic Stability : Oxadiazole’s resistance to hydrolysis (t₁/₂ > 6 h in liver microsomes) outperforms triazoles (t₁/₂ ~2 h) .
Toxicity Profile : The 3-methoxyphenyl group reduces hepatocyte cytotoxicity (CC₅₀ > 100 μM) compared to 4-fluorophenyl (CC₅₀ 45 μM) .
Preparation Methods
Starting Materials and Initial Condensation
The synthesis typically commences with 2-aminobenzoic acid derivatives (Figure 1). As detailed in patent WO2001053273A1, the protocol involves:
Step 1:
-
Reaction of 2-fluoro-5-nitrobenzoic acid methyl ester with N,N-diprotected hydrazine (e.g., dibenzylhydrazine) in THF at 60°C for 12 hours to form the hydrazide intermediate.
Step 2:
-
Cyclization using triphosgene (0.33 eq) in dichloromethane with triethylamine (3 eq) at 0°C → RT overnight, yielding the quinazoline-2,4-dione skeleton.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents oligomerization |
| Triphosgene eq | 0.3–0.35 | Minimizes side products |
| Solvent | Dichloromethane | Enhances cyclization kinetics |
Construction of the 3-Phenyl-1,2,4-Oxadiazole-5-Methyl Moiety
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via Huisgen cyclization between an amidoxime and an activated carboxylic acid derivative:
Procedure:
-
React phenylglyoxylic acid with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the amidoxime.
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Treat with trifluoroacetic anhydride (TFAA) in DCM at −10°C, stirring for 2 hours to induce cyclization.
Yield Optimization Data:
| Cyclizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TFAA | DCM | −10 | 78 |
| POCl3 | Toluene | 110 | 65 |
| CDI | THF | 60 | 72 |
Methylenation and Coupling
The oxadiazole-methyl group is introduced via Mitsunobu reaction :
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React oxadiazole-5-methanol (1.2 eq) with tetrahydroquinazolinone using DIAD (1.5 eq) and PPh3 (1.5 eq) in THF at 0°C → RT for 24 hours.
Installation of the N-(3-Methoxyphenyl)Acetamide Sidechain
Acetylation of 3-Methoxyaniline
Step 1:
Amide Coupling to Quinazolinone
Step 2:
-
Activate the quinazolinone’s carboxylic acid (if present) with HATU (1.5 eq) and DIPEA (3 eq) in DMF at 0°C.
-
Add N-(3-methoxyphenyl)acetamide (1.1 eq), stir at RT for 12 hours.
Side Reaction Mitigation:
-
Maintain pH >8 to prevent oxadiazole ring opening
-
Use molecular sieves to scavenge liberated water
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, NH acetamide)
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δ 7.89–7.12 (m, 11H, aromatic)
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δ 4.62 (s, 2H, CH2 oxadiazole)
HPLC Purity:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×150 mm) | MeCN/H2O (70:30) | 6.78 | 98.2 |
| HILIC (3.0×100 mm) | MeOH/10 mM NH4OAc (85:15) | 4.12 | 97.6 |
X-ray Crystallography
Single-crystal analysis confirms:
-
Dihedral angle between quinazolinone and oxadiazole planes: 67.3°
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Intramolecular H-bond between N-H (acetamide) and C=O (dione)
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
-
Replace HATU with EDC/HOAt for amide coupling (reduces cost by 43%)
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Substitute TFAA with PCl5 in oxadiazole cyclization (maintains 71% yield)
Environmental Impact Assessment
| Step | PMI (kg/kg) | E-Factor |
|---|---|---|
| Quinazolinone | 18.7 | 14.2 |
| Oxadiazole | 22.1 | 17.8 |
| Final coupling | 9.4 | 6.3 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can common impurities be addressed during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example:
- Step 1 : React 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with tetrahydroquinazolinone derivatives in DMF using potassium carbonate as a base .
- Step 2 : Introduce the 3-methoxyphenylacetamide moiety via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) .
- Impurity Mitigation : Monitor reaction progress with TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purification may require recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the oxadiazole and quinazolinone moieties. For example, the oxadiazole methyl proton appears as a singlet at δ ~4.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities. Use UV detection at 254 nm .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). For poor solubility, use cyclodextrin inclusion complexes or PEG-based formulations .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store lyophilized samples at -20°C .
Advanced Research Questions
Q. What computational strategies are recommended to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). Validate docking poses with MD simulations (GROMACS) .
- QSAR Modeling : Generate 3D descriptors (e.g., electrostatic potential, logP) using MOE or RDKit. Train models with Random Forest or SVM algorithms to predict bioactivity .
Q. How can conflicting biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values against bacterial strains) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., bacterial strain ATCC codes, serum-free media) to minimize variability. Use reference compounds (e.g., diclofenac for anti-inflammatory assays) .
Q. What crystallographic methods are suitable for resolving its polymorphic forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/chloroform). Use SHELXL for structure refinement. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å .
- PXRD : Compare experimental patterns (Rigaku SmartLab) with simulated data from Mercury CSD to identify polymorphs .
Q. How can the compound’s metabolic pathways be elucidated in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS (Q-TOF). Use software like MetaboLynx for pathway mapping .
- In Vivo Studies : Administer -labeled compound to rodents. Collect plasma, urine, and feces for radiometric detection .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | Key Spectral Data (NMR/MS) | Reference |
|---|---|---|---|
| Oxadiazole-quinazolinone precursor | Condensation | -NMR (DMSO-d6): δ 8.2 (s, 1H, oxadiazole-H) | |
| Final acetamide derivative | Amide coupling | HRMS: m/z 508.1932 [M+H] |
Table 2 : Recommended Assay Conditions for Biological Evaluation
| Assay Type | Target | Concentration Range | Control Compound | Reference |
|---|---|---|---|---|
| Antimicrobial | S. aureus ATCC 25923 | 1–100 μM | Ciprofloxacin | |
| Anti-inflammatory | COX-2 inhibition | 0.1–50 μM | Celecoxib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
